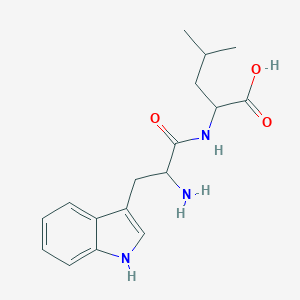

H-Trp-Leu-OH

Descripción general

Descripción

L-Triptofano-L-leucina es un dipéptido compuesto por los aminoácidos L-triptofano y L-leucina. L-triptofano es un aminoácido aromático esencial requerido para la síntesis de proteínas en humanos y animales, mientras que L-leucina es un aminoácido de cadena ramificada que juega un papel crucial en la síntesis de proteínas y la regulación metabólica.

Mecanismo De Acción

L-Triptofano-L-leucina ejerce sus efectos a través de diversos objetivos moleculares y vías:

Compuestos Similares:

L-Triptofano: Un aminoácido esencial involucrado en la síntesis de serotonina y otras vías metabólicas.

L-Leucina: Un aminoácido de cadena ramificada importante para la síntesis de proteínas y la regulación metabólica.

Otros Dipéptidos: Dipéptidos similares como L-triptofano-L-valina y L-leucina-L-isoleucina tienen propiedades comparables pero difieren en su composición específica de aminoácidos y los efectos biológicos resultantes.

Análisis Bioquímico

Biochemical Properties

Trp-Leu participates in a variety of biochemical reactions. Tryptophan, one of the components of Trp-Leu, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .

Cellular Effects

The effects of Trp-Leu on cells and cellular processes are diverse. As a precursor to many bioactive compounds, tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Trp-Leu exerts its effects through various mechanisms. The tryptophan component of Trp-Leu can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

Trp-Leu is involved in several metabolic pathways. Tryptophan, a component of Trp-Leu, primarily undergoes metabolism through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: L-Triptofano-L-leucina puede sintetizarse mediante la formación de un enlace peptídico entre L-triptofano y L-leucina. Este proceso típicamente involucra la activación del grupo carboxilo de L-triptofano y el ataque nucleofílico subsiguiente por el grupo amino de L-leucina. Los reactivos comunes utilizados para esta activación incluyen carbodiimidas como la diciclohexilcarbodiimida (DCC) y agentes de acoplamiento como la N-hidroxisuccinimida (NHS).

Métodos de Producción Industrial: La producción industrial de L-triptofano y L-leucina a menudo involucra la fermentación microbiana. Para L-triptofano, Escherichia coli y Corynebacterium glutamicum se utilizan comúnmente como huéspedes de producción debido a sus antecedentes genéticos bien caracterizados y la facilidad de manipulación genética . La producción de L-leucina también utiliza técnicas similares de fermentación microbiana, con optimización de las vías metabólicas para mejorar el rendimiento y la productividad.

Análisis De Reacciones Químicas

Tipos de Reacciones: L-Triptofano-L-leucina puede sufrir diversas reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el dipéptido.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o carboxilo, lo que lleva a la formación de derivados.

Reactivos y Condiciones Comunes:

Oxidación: La N-sulfonil oxaziridina se utiliza para la oxidación selectiva de la cadena lateral indol de L-triptofano.

Reducción: Los agentes reductores como el borohidruro de sodio pueden emplearse.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la cadena lateral indol puede conducir a la formación de estructuras cicladas similares a los alcaloides .

Aplicaciones Científicas De Investigación

L-Triptofano-L-leucina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en estudios que involucran la síntesis y modificación de péptidos.

Biología: El dipéptido se estudia por su papel en la síntesis de proteínas y la regulación metabólica.

Medicina: L-triptofano es un precursor de la serotonina, un neurotransmisor involucrado en la regulación del estado de ánimo, mientras que L-leucina es importante para la síntesis y recuperación de proteínas musculares

Industria: Ambos aminoácidos se utilizan en la producción de aditivos alimentarios, piensos y productos farmacéuticos

Comparación Con Compuestos Similares

L-Tryptophan: An essential amino acid involved in serotonin synthesis and other metabolic pathways.

L-Leucine: A branched-chain amino acid important for protein synthesis and metabolic regulation.

Other Dipeptides: Similar dipeptides like L-tryptophan-L-valine and L-leucine-L-isoleucine have comparable properties but differ in their specific amino acid composition and resulting biological effects.

Actividad Biológica

H-Trp-Leu-OH, also known as H-Tryptophan-Leucine-OH, is a synthetic dipeptide composed of the amino acids Tryptophan (Trp) and Leucine (Leu). This compound has garnered attention in various biological studies due to its unique properties and potential applications in health and disease management. The molecular formula of this compound is C23H34N4O4, with an average mass of approximately 430.54 Da. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exhibits a range of biological activities primarily due to its constituent amino acids:

- Tryptophan : This amino acid is a precursor to several important bioactive compounds, including serotonin and melatonin, which are crucial for mood regulation and sleep cycles.

- Leucine : Known for its role in protein synthesis, leucine is essential for muscle repair and growth.

Recent studies have indicated that this compound may interact with specific enzymes, notably acetolactate synthase (ALS), influencing metabolic pathways related to branched-chain amino acids (BCAAs) . The inhibition of ALS can lead to reduced biosynthesis of BCAAs, impacting various biochemical pathways essential for cellular function and growth.

The interaction of this compound with ALS affects the biosynthesis of BCAAs. This dipeptide's unique sequence contributes to its biochemical properties, distinguishing it from other peptides. The stability of this compound under physiological conditions suggests its potential for therapeutic use .

Cellular Effects

Research has shown that this compound influences cellular processes through various mechanisms:

- Cell Signaling : Tryptophan can bind to biomolecules, modulating cell signaling pathways.

- Gene Expression : The compound may induce changes in gene expression linked to metabolic processes.

The effects on cellular metabolism are significant, as tryptophan is involved in several metabolic pathways, including the kynurenine and indole pathways .

Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Tryptophan | C11H12N2O2 | Precursor for serotonin; involved in mood regulation |

| H-Leucine | C6H13NO2 | Essential amino acid; critical for protein synthesis |

| H-Tyr-Leu-OH | C18H22N2O3 | Involved in neurotransmitter synthesis |

| H-Trp-Phe-OH | C17H18N2O3 | Affects mood through phenylalanine interaction |

| This compound | C23H34N4O4 | Unique sequence enhances enzyme interaction |

Study 1: Inhibition of Acetolactate Synthase

A study investigated the inhibitory effects of this compound on ALS activity. The findings revealed that this dipeptide could effectively reduce the activity of ALS, leading to decreased production of BCAAs. This inhibition has implications for understanding herbicide resistance in certain plant species .

Study 2: Cellular Protection Against Oxidative Stress

Another research project highlighted the protective effects of leucine against oxidative stress in cells. This suggests that this compound may have therapeutic applications in cellular protection and could be beneficial in conditions characterized by oxidative damage .

Study 3: Interaction with Dipeptidyl Peptidase IV (DPP-IV)

Research has also shown that this compound inhibits DPP-IV, an enzyme involved in glucose metabolism. The inhibition occurs through both competitive and non-competitive mechanisms, indicating potential applications in managing diabetes and related metabolic disorders .

Propiedades

Número CAS |

13123-35-8 |

|---|---|

Fórmula molecular |

C17H23N3O3 |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |

Clave InChI |

LYMVXFSTACVOLP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Descripción física |

Solid |

Sinónimos |

Trp-Leu tryptophan-leucine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Trp-Leu identified in these studies?

A1: Trp-Leu exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []

Q2: How does Trp-Leu interact with DPP-IV to exert its inhibitory effect?

A2: Research suggests that Trp-Leu can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []

Q3: Beyond DPP-IV, are there other known targets of Trp-Leu?

A3: Yes, studies have shown that Trp-Leu can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []

Q4: What are the downstream effects of Trp-Leu inhibiting ACE?

A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []

Q5: What is the molecular formula and weight of Trp-Leu?

A5: The molecular formula of Trp-Leu is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.

Q6: What spectroscopic techniques have been used to characterize Trp-Leu?

A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of Trp-Leu. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []

Q7: How does Trp-Leu behave under simulated gastrointestinal conditions?

A7: Studies show that Trp-Leu exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.

Q8: Does Trp-Leu possess any intrinsic catalytic activity?

A8: The provided research does not suggest that Trp-Leu acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.

Q9: How does the position of Trp and Leu within the dipeptide affect its activity?

A9: Research has shown that the dipeptide Trp-Leu exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []

Q10: Does modifying the N-terminal amino acid of Trp-Leu affect its interaction with ACE?

A10: Yes, studies on tofuyo, a fermented soybean food, identified both Trp-Leu and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []

Q11: Has the efficacy of Trp-Leu as a DPP-IV inhibitor been tested in cellular or animal models?

A11: While the research confirms Trp-Leu's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.